2-Chloro-3-(2,5-dimethylphenyl)-1-propene
Description
2-Chloro-3-(2,5-dimethylphenyl)-1-propene is an organochlorine compound featuring a propenone backbone (α,β-unsaturated ketone) substituted with a chlorine atom at position 2 and a 2,5-dimethylphenyl group at position 3.
Properties
IUPAC Name |
2-(2-chloroprop-2-enyl)-1,4-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-8-4-5-9(2)11(6-8)7-10(3)12/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUKNJGXCUVOKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601247041 | |
| Record name | 2-(2-Chloro-2-propen-1-yl)-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601247041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951891-78-4 | |
| Record name | 2-(2-Chloro-2-propen-1-yl)-1,4-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chloro-2-propen-1-yl)-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601247041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2,5-dimethylphenyl)-1-propene can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylphenylmagnesium bromide with allyl chloride in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2,5-dimethylphenyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The propene moiety can be oxidized to form epoxides or diols.
Reduction Reactions: The compound can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 2-amino-3-(2,5-dimethylphenyl)-1-propene or 2-thio-3-(2,5-dimethylphenyl)-1-propene.
Oxidation: Formation of 2-chloro-3-(2,5-dimethylphenyl)propane-1,2-diol.
Reduction: Formation of 2-chloro-3-(2,5-dimethylphenyl)propane.
Scientific Research Applications
2-Chloro-3-(2,5-dimethylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2,5-dimethylphenyl)-1-propene involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the propene moiety can undergo addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Compounds Analyzed :
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide ()
- Core Structure : Carboxamide-linked naphthalene.
- Substituents : 2,5-Dimethylphenyl group.
- Activity : Inhibits photosynthetic electron transport (PET) in spinach chloroplasts (IC50 ~10 µM).
1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone () Core Structure: Chalcone (α,β-unsaturated ketone). Substituents: Hydroxyl and pyridine groups.
Spirotetramat Metabolite (cis-3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one) ()
- Core Structure : Spirocyclic azaspiro compound.
- Substituents : 2,5-Dimethylphenyl group.
- Application : Systemic insecticide with specific residue limits in crops.
Comparative Data Table :
Substituent Effects on Activity
- Position and Electronic Properties: The 2,5-dimethylphenyl group in both the target compound and N-(2,5-dimethylphenyl)-carboxamide () enhances lipophilicity and PET-inhibiting activity due to electron-donating methyl groups stabilizing charge interactions in photosystem II .
- Core Structure Influence: Propenone vs. Carboxamide: The α,β-unsaturated ketone in the target compound may exhibit greater electrophilicity, enabling nucleophilic attack (e.g., in herbicide action), whereas carboxamides rely on hydrogen bonding for PET inhibition . Spirocyclic vs. Linear Frameworks: Spirotetramat’s rigid structure enhances systemic distribution in plants, whereas the linear propenone may favor localized activity .
Lipophilicity and Bioavailability
- The target compound’s logP ~3.5 (estimated) exceeds that of hydroxylated chalcones (logP ~1.2) due to chlorine and methyl groups, suggesting superior lipid membrane penetration. This aligns with the high PET-inhibiting activity of lipophilic carboxamides (logP ~2.8) .
Regulatory and Environmental Considerations
- Compounds with 2,5-dimethylphenyl groups, such as spirotetramat, are regulated for residue limits in crops (e.g., 0.3 ppm in cranberries) .
Biological Activity
2-Chloro-3-(2,5-dimethylphenyl)-1-propene is a chemical compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological interactions, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
Synthesis
The synthesis of 2-Chloro-3-(2,5-dimethylphenyl)-1-propene typically involves chlorination reactions. Common methods include:
- Electrophilic Aromatic Substitution : Chlorine is introduced to the aromatic ring under controlled conditions to yield the desired product.
- Continuous Flow Processes : This method ensures consistent quality and yield, utilizing automated reactors for precise control over reaction parameters.
The biological activity of 2-Chloro-3-(2,5-dimethylphenyl)-1-propene is primarily attributed to its structural features:
- Covalent Bonding : The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function.
- Enhanced Binding Affinity : The presence of the 2,5-dimethylphenyl group may enhance binding through non-covalent interactions such as hydrogen bonding.
Biological Activity
Research indicates that 2-Chloro-3-(2,5-dimethylphenyl)-1-propene exhibits several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation by modulating signaling pathways involved in inflammatory responses.
- Antimicrobial Properties : Investigations have shown potential antimicrobial effects against various pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Modulates inflammatory pathways | |
| Antimicrobial | Exhibits activity against various pathogens | |
| Enzyme Inhibition | Potential to inhibit specific enzymes |
Case Studies
Several studies have explored the biological implications of 2-Chloro-3-(2,5-dimethylphenyl)-1-propene:
-
Study on Anti-inflammatory Activity :
- Researchers investigated the compound's effect on cytokine production in vitro, demonstrating a significant reduction in pro-inflammatory cytokines.
- Reference:
-
Antimicrobial Evaluation :
- A series of tests against Gram-positive and Gram-negative bacteria showed promising results, indicating its potential as a therapeutic agent.
- Reference:
-
Enzyme Interaction Studies :
- Studies focused on the compound's interaction with specific enzymes revealed that it could act as a competitive inhibitor, impacting metabolic pathways.
- Reference:
Applications in Drug Development
Given its biological activities, 2-Chloro-3-(2,5-dimethylphenyl)-1-propene is being explored for various therapeutic applications:
- Drug Discovery : The compound serves as a lead structure in drug development aimed at targeting inflammatory and infectious diseases.
- Chemical Intermediates : It is utilized in synthesizing more complex organic molecules for pharmaceutical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
